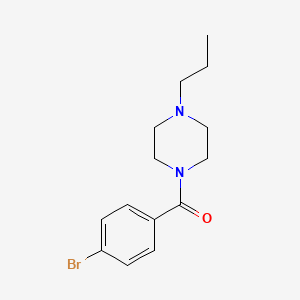![molecular formula C22H19FN2O2 B4979942 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is a compound that has been synthesized for scientific research purposes. It is also known as BAY 59-3074 and is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been studied for its potential therapeutic applications in various diseases, including obesity, metabolic disorders, and drug addiction.
作用機序
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in the regulation of food intake, energy balance, and reward pathways in the brain. By blocking the CB1 receptor, this compound reduces food intake, body weight, and drug-seeking behavior. It also improves glucose and lipid metabolism, which may be beneficial in the treatment of metabolic disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide have been extensively studied. This compound has been shown to reduce food intake and body weight in animal models by blocking the CB1 receptor. It also improves glucose and lipid metabolism, which may be beneficial in the treatment of metabolic disorders. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
実験室実験の利点と制限
The advantages of using 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its high potency and selectivity for the CB1 receptor. This compound has been extensively studied and optimized for high purity and high yield. However, there are also limitations to using this compound in lab experiments. Its effects may vary depending on the animal model used, and its potential side effects and toxicity need to be carefully evaluated.
将来の方向性
There are many potential future directions for the study of 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders, as well as substance abuse disorders. Further studies are needed to evaluate its long-term safety and efficacy in humans. In addition, the development of new compounds with improved potency and selectivity for the CB1 receptor may lead to new therapeutic options for these diseases.
合成法
The synthesis of 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide involves several steps. The first step is the reaction of 2-fluorobenzoyl chloride with 2-aminobenzamide to form 2-fluoro-N-(2-aminophenyl)benzamide. This intermediate is then reacted with N-[(1-phenylethyl)carbamoyl]chloride to form the final product, 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. It has also been studied for its potential use in the treatment of metabolic disorders, such as type 2 diabetes and dyslipidemia. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
特性
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-15(16-9-3-2-4-10-16)24-22(27)18-12-6-8-14-20(18)25-21(26)17-11-5-7-13-19(17)23/h2-15H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDXMMPPWBECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)

![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)


![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)


![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)

![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)